5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
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Overview
Description
“5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline” is a chemical compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of these compounds has been identified as strategic for optical applications due to their simpler and greener synthetic methodology . The synthesis involves various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and allow for a wide range of functionalization . These reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Scientific Research Applications
Antimicrobial Agents : A study by Holla et al. (2006) discussed the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. The compounds demonstrated antibacterial and antifungal activity, indicating their potential use in treating infections.
Catalyst-Free Syntheses : Ezzati et al. (2017) reported the catalyst-free syntheses of pyrazolo[3,4-b]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives. This method offers a simpler and potentially more environmentally friendly approach to synthesizing these compounds (Ezzati et al., 2017).
Liver Regeneration : Tsugawa et al. (2014) found that specific inhibitors of Activin Receptor-Like Kinase 3, including compounds with a pyrazolo[1,5-a] pyrimidine core, enhanced liver regeneration after injury. This suggests potential therapeutic applications in treating liver diseases (Tsugawa et al., 2014).
Antiproliferative Activity : Nassar et al. (2016) synthesized hydrazine derivatives of pyrazolo pyrimidine and evaluated their antiproliferative activities. This indicates potential applications in cancer treatment (Nassar et al., 2016).
Glucose Metabolism : A study by Xie et al. (2014) demonstrated that DMH1, a compound with a pyrazolo[1,5-a]pyrimidine backbone, activated Akt and increased glucose metabolism in skeletal muscle cells. This suggests potential applications in managing metabolic disorders (Xie et al., 2014).
Future Directions
properties
IUPAC Name |
5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRYPYDPKSZGNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
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